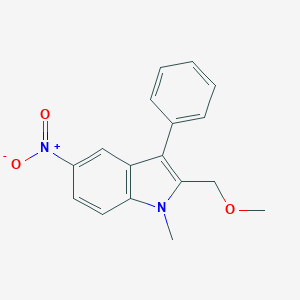
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound’s structure includes a methoxymethyl group, a methyl group, a nitro group, and a phenyl group attached to the indole core, making it a versatile molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The methoxymethyl and nitro groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available starting materials. The process typically includes nitration, methylation, and methoxymethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the methoxymethyl group to a hydroxyl group.
Reduction: Formation of 2-(aminomethyl)-1-methyl-5-nitro-3-phenyl-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic or toxic effects.
相似化合物的比较
Similar Compounds
2-(methoxymethyl)-1-methyl-3-phenyl-1H-indole: Lacks the nitro group, which may result in different biological activities.
2-(methoxymethyl)-1-methyl-5-nitro-1H-indole: Lacks the phenyl group, which may affect its binding affinity to molecular targets.
1-methyl-5-nitro-3-phenyl-1H-indole: Lacks the methoxymethyl group, which may influence its solubility and reactivity.
Uniqueness
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole is unique due to the presence of all four functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these groups allows for a wide range of modifications and applications in various fields of research and industry.
属性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32g/mol |
IUPAC 名称 |
2-(methoxymethyl)-1-methyl-5-nitro-3-phenylindole |
InChI |
InChI=1S/C17H16N2O3/c1-18-15-9-8-13(19(20)21)10-14(15)17(16(18)11-22-2)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI 键 |
XIGFCTDYKQUJCT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1COC)C3=CC=CC=C3 |
规范 SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1COC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


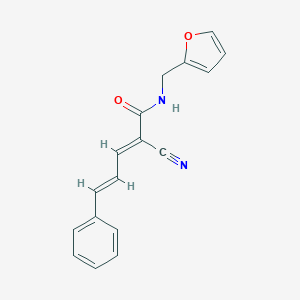
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B420884.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420886.png)
![4-Bromo-2-chloro-6-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B420887.png)
![2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B420888.png)
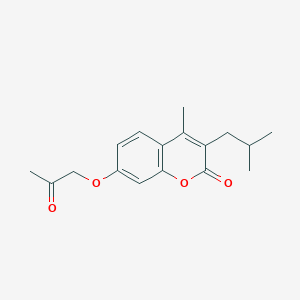
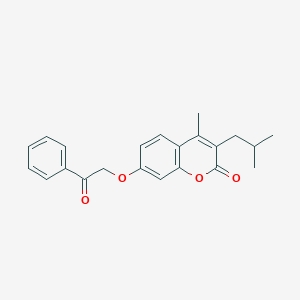
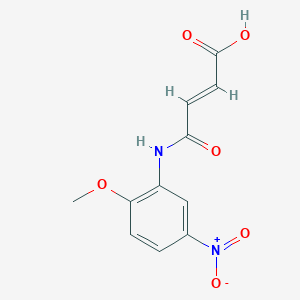
![4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B420895.png)
![N-(4-methoxybenzylidene)-N-(6-methyl-6H-indolo[2,3-b]quinoxalin-9-yl)amine](/img/structure/B420896.png)
![6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B420897.png)
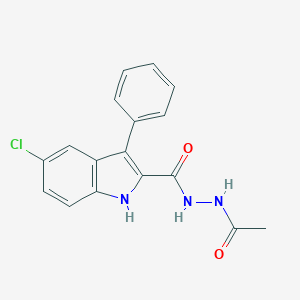
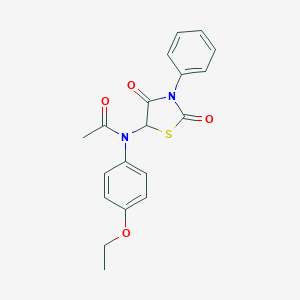
![Methyl 4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B420905.png)
